Ethyl 7-(4-chlorophenyl)-6-cyano-5-oxo-3,5-dihydro[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
Description
Ethyl 7-(4-chlorophenyl)-6-cyano-5-oxo-3,5-dihydro[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is a heterocyclic compound featuring a fused triazolo-pyridine core. Key structural attributes include a 4-chlorophenyl substituent at position 7, a cyano group at position 6, and an ethyl ester at position 6.
Properties
IUPAC Name |
ethyl 7-(4-chlorophenyl)-6-cyano-5-oxo-3H-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O3/c1-2-24-16(23)13-12(9-3-5-10(17)6-4-9)11(7-18)15(22)21-14(13)19-8-20-21/h3-6,8H,2H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSFQSKOFKOGHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CNN2C(=O)C(=C1C3=CC=C(C=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that triazole compounds, which this compound is a derivative of, are capable of binding with a variety of enzymes and receptors in the biological system. They exhibit versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular.
Mode of Action
Triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties. They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. A molecular docking study showed that these compounds have favorable interaction with active residues of ATF4 and NF-kB proteins.
Biochemical Pathways
The mechanism of action of similar triazole-pyrimidine hybrid compounds was observed through the inhibition of endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway.
Biological Activity
Ethyl 7-(4-chlorophenyl)-6-cyano-5-oxo-3,5-dihydro[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate (CAS Number: 478261-99-3) is a synthetic compound characterized by its complex structure and potential biological activities. This compound belongs to the class of triazolopyridines, which have garnered interest due to their diverse pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 342.74 g/mol
- Synonyms : Ethyl 7-(4-chlorophenyl)-6-cyano-5-oxo-3H,5H-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
The structure includes a triazole ring fused with a pyridine moiety, which is essential for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to ethyl 7-(4-chlorophenyl)-6-cyano-5-oxo-3,5-dihydro[1,2,4]triazolo[1,5-a]pyridine exhibit significant antimicrobial properties. For instance:
- Study Findings : A series of derivatives were tested against various bacterial strains. The results indicated that certain modifications in the substituents could enhance the antimicrobial efficacy. Ethyl derivatives showed promising results against both Gram-positive and Gram-negative bacteria.
Anticancer Potential
Research has also explored the anticancer properties of triazolopyridine derivatives:
- Case Study : In vitro studies revealed that ethyl 7-(4-chlorophenyl)-6-cyano-5-oxo compounds exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes:
- Findings : Inhibitory assays indicated that it can effectively inhibit certain kinases involved in cancer progression. This suggests a potential role in targeted cancer therapies.
Table of Biological Activities
The biological activity of ethyl 7-(4-chlorophenyl)-6-cyano compounds is primarily attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of the triazole ring is crucial for binding interactions with target enzymes or receptors.
Scientific Research Applications
The applications of Ethyl 7-(4-chlorophenyl)-6-cyano-5-oxo-3,5-dihydro[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate in scientific research are related to its role as an anticancer agent . This compound, a pyrazolo-pyridine derivative, has demonstrated anticancer effects on various cancer cell lines .
Pyrazole, Pyrimidine, and Related Derivatives as CDK2 Inhibitors
- Anticancer Activity: Basma et al. synthesized a series of pyrazolo-pyridines and investigated their anticancer effects on MCF-7, Hela, and HCT116 cancer cell lines . Compound St.4 exhibited the highest anticancer activity against HeLa cells, comparable to that of doxorubicin, a standard drug . Compound St.5 demonstrated significant cytotoxicity against MCF-7 and HCT116 cell lines .
- Cell Cycle Arrest and Apoptosis: Both compounds induced cell cycle arrest and apoptosis in the tested cancer cell lines, with St.4 showing S phase arrest in Hela cells and St.5 inducing G2/M phase arrest in MCF-7 and S phase arrest in HCT116 cells .
- Inhibitory Activity Against CDK2 and CDK9: Furthermore, St.4 and St.5 demonstrated inhibitory activity against CDK2 and CDK9 . Molecular docking studies indicated that both compounds fit well in the active sites of both CDK2 and CDK9, suggesting a mechanism for their action against cancer cells . The electronic properties of phenyl substituents at the 4th position of the pyridine ring significantly influenced the anticancer activity of these compounds . Substitution variations in compound series resulted in varied effectiveness against Hela cells, with compound St.4 showing superior activity .
Other pyrazolo-pyrdine derivatives
Comparison with Similar Compounds
Key Observations :
- Heterocycle Core : The triazolo-pyridine core (target) differs from imidazo-pyridine () and imidazo-pyrimidine () in aromaticity and electron distribution, affecting stability and reactivity.
- Substituent Position: The 4-chlorophenyl group in the target contrasts with 2-chlorophenyl () and nitro/cyano-substituted analogs (), altering steric bulk and electronic effects.
- Functional Groups: The cyano and ester groups in the target enhance polarity compared to sulfur-containing () or cationic () derivatives.
Physicochemical Properties
- Melting Points: The imidazo-pyridine analog () exhibits a melting point of 243–245°C, likely due to strong intermolecular interactions from nitro and cyano groups. The target compound’s melting point is unreported but may be lower due to reduced symmetry .
- Solubility : The presence of a trifluoromethyl group in ’s compound increases hydrophobicity, whereas the target’s 4-chlorophenyl and ester groups may confer moderate solubility in polar aprotic solvents .
Q & A
Q. What are the common synthetic routes for preparing Ethyl 7-(4-chlorophenyl)-6-cyano-5-oxo-3,5-dihydro[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate?
The compound can be synthesized via cyclocondensation reactions starting from substituted pyridine or triazole precursors. For example, analogous triazolo[1,5-a]pyridine derivatives are synthesized by reacting anthranilic acid derivatives with phosphorus oxychloride (POCl₃) to form intermediate esters, followed by cyclization under reflux conditions. Key steps include:
- Use of ethyl 4-bromo-3-methylbut-2-enoate as a reactive ester in DMF with potassium carbonate as a base to facilitate annulation .
- Purification via column chromatography (e.g., hexane/ethyl acetate mixtures) to isolate the product in yields up to 76% .
- Confirmation of structure using IR spectroscopy (e.g., C≡N stretch at ~2189 cm⁻¹, C=O ester at ~1678 cm⁻¹) .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Standard characterization includes:
- 1H and 13C NMR : Assignments for aromatic protons (δ 7.10–8.85 ppm), NH₂/NH groups (δ 5.60–8.85 ppm), and ester CH₃ groups (δ 1.2–4.3 ppm) .
- IR Spectroscopy : Identification of functional groups (e.g., nitrile, carbonyl) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 429) to confirm molecular weight .
- X-ray Crystallography : For absolute configuration determination (e.g., using SHELXL refinement software) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in triazolo[1,5-a]pyridine derivatives?
X-ray diffraction provides precise bond lengths, angles, and torsion angles. For example:
- SHELX Software : Refinement of crystallographic data (e.g., C—H⋯O interactions, twist angles between aromatic rings and carboxylate groups) to validate molecular geometry .
- Torsion Analysis : Measurement of dihedral angles (e.g., 55.6° between carboxylate and triazolopyridine planes) to assess steric effects .
- Validation of Hydrogen Bonding : Identification of weak intermolecular interactions (e.g., C—H⋯O) influencing crystal packing .
Q. How can reaction conditions be optimized to improve yields in triazolo[1,5-a]pyridine synthesis?
Key methodological considerations:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates .
- Catalysis : Base catalysts (e.g., K₂CO₃) improve cyclization efficiency .
- Temperature Control : Reflux conditions (e.g., 3–8 hours) balance reaction completion with minimal side-product formation .
- Workup Strategies : Sequential extraction (e.g., dichloromethane/water) and slow evaporation for crystallization reduce impurities .
Q. What mechanistic insights explain the formation of triazolo[1,5-a]pyridine cores?
The reaction proceeds via tandem annulation:
- Step 1 : Nucleophilic attack of triazole nitrogen on α,β-unsaturated esters, forming a bicyclic intermediate .
- Step 2 : Intramolecular cyclization facilitated by electron-withdrawing groups (e.g., cyano, carbonyl) to stabilize the transition state .
- Role of Substituents : Electron-deficient aryl groups (e.g., 4-chlorophenyl) enhance electrophilic aromatic substitution during ring closure .
Q. How do structural modifications (e.g., substituent variation) influence biological activity?
While commercial applications are excluded, academic structure-activity relationship (SAR) studies can be designed by:
- Substituent Screening : Comparing analogs with varying aryl groups (e.g., 4-chlorophenyl vs. 4-nitrophenyl) for antimicrobial or anticancer activity .
- Functional Group Analysis : Assessing the impact of ester vs. carboxylate groups on solubility and target binding .
- Crystallographic Data : Correlating torsion angles (e.g., 72.6° for phenyl ring orientation) with bioactivity .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 51% vs. 86%)?
Yield variations arise from:
- Reagent Purity : Impurities in starting materials (e.g., ethyl acetoacetate) reduce efficiency .
- Isolation Methods : Crystallization from aqueous DMF vs. column chromatography impacts recovery .
- Reaction Scale : Pilot-scale reactions may underperform small-scale optimized conditions .
Q. Why do similar triazolo[1,5-a]pyridines exhibit divergent spectroscopic data?
Subtle structural differences (e.g., substituent electronic effects) alter spectral profiles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
